molecular formula C4H6F2O2 B075174 2,2-Difluoroethyl acetate CAS No. 1550-44-3

2,2-Difluoroethyl acetate

Cat. No. B075174
CAS RN: 1550-44-3
M. Wt: 124.09 g/mol
InChI Key: PFJLHSIZFYNAHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-difluoroethyl acetate and related compounds often involves the generation and reaction of difluorocarbene. For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been demonstrated to act as an efficient source of difluorocarbene under specific conditions, showing reactivity characteristics comparable to those of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, 2-bromo-3,3-difluoroallylic acetates have been synthesized via the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium followed by acetylation, leading to the formation of 1,1-difluoroallenes (Yokota, Fuchibe, Ueda, Mayumi, & Ichikawa, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-difluoroethyl acetate, such as optically pure bis(pentafluorophenyl)ethane-1,2-diol, has been elucidated using techniques like X-ray structural analysis. These studies reveal interesting packing patterns and interactions at the molecular level, indicative of the compound's structural complexity and potential for diverse chemical interactions (Sakai et al., 2000).

Chemical Reactions and Properties

2,2-Difluoroethyl acetate and its derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. For example, radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been employed in the synthesis of compounds such as 3,3-difluoro-GABA, highlighting the method's utility in introducing difluoro groups into organic molecules (Kondratov et al., 2015).

Physical Properties Analysis

The physical properties of 2,2-difluoroethyl acetate derivatives, such as their boiling points, melting points, and solubilities, are crucial for their application in various chemical syntheses and processes. Although specific data on 2,2-difluoroethyl acetate itself was not found, closely related compounds demonstrate significant interest in understanding these properties for practical applications.

Chemical Properties Analysis

The chemical properties of 2,2-difluoroethyl acetate, such as reactivity, stability, and compatibility with various chemical reagents, play a pivotal role in its utility as a building block in organic synthesis. The ability to generate difluorocarbene from precursors like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and its subsequent reactions underscore the compound's significance in synthesizing difluorinated organic compounds (Dilman & Levin, 2018).

Scientific Research Applications

  • Difluorocarbene Generation and Reactions :

    • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been used as an efficient source of difluorocarbene, showing comparable reactivity to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under high concentration, high-temperature conditions (Eusterwiemann, Martínez, & Dolbier, 2012).
  • Synthesis of Fluoroorganic Compounds :

    • 2-Bromo-3,3-difluoroallylic acetates can be prepared by reacting carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, followed by acetylation, leading to the synthesis of 1,1-difluoroallenes (Yokota et al., 2009).
    • 2,2-Difluoroketene silyl acetal, derived from methyl difluoroiodoacetate, reacts with α,β-unsaturated carbonyl compounds to produce difluoro analogs of amino acids such as glutamic acid and lysine (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990).
  • Environmental Applications :

    • Studies on acetate-utilizing bacteria at environmental research sites have implications for understanding the use of acetates, including fluorinated compounds, in bioremediation and ecological studies (Kerkhof, Williams, Long, & McGuinness, 2011).
  • Electrochemistry and Battery Technology :

    • Research on highly concentrated LiBF4/fluorinated ethyl acetate-based electrolyte solutions for lithium-ion batteries shows the relevance of fluorinated acetates in improving charge/discharge performance and safety of batteries (Doi, Fujii, & Inaba, 2021).
  • Safety Assessments in Food Contact Materials :

    • Various studies have evaluated the safety of substances like perfluoro acetic acid and its derivatives, including 2,2-difluoroethyl acetate, for use in food contact materials (Flavourings, 2010, 2011, 2014).

Safety And Hazards

2,2-Difluoroethyl acetate may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

2,2-difluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165789
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyl acetate

CAS RN

1550-44-3
Record name 2,2-Difluoroethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl Acetate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Doi, R Fujii, M Inaba - Journal of Applied Electrochemistry, 2021 - Springer
A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (…
Number of citations: 4 link.springer.com
PE Newallis, P Lombardo… - The Journal of Organic …, 1968 - ACS Publications
Pyrolysis of oxygen-18-labeled ethyl and benzyl dichlorotetrafluoro hemiketal acetates la, bgave labeled fluoroacetone and unlabeled ethyl and benzyl acetates (Ila, b). The sulfur …
Number of citations: 5 pubs.acs.org
PE Newallis, P Lombardo - The Journal of Organic Chemistry, 1965 - ACS Publications
The facile reaction of fluoroacetones with a wide variety ofnucleophiles has been reported to give good yields of the corresponding adducts. lb· 2-4These ad-ducts are hydrolytically …
Number of citations: 10 pubs.acs.org
WW DE, D LE FEVERE, MV BE, WA BE - sumobrain.org
Process for the preparation of a fluorine containing organic molecule, which process comprises the steps of a) preparation of a compound of the formula (I) wherein R1, R2 and R3 are …
Number of citations: 0 www.sumobrain.org
RR Holmes, RP Bayer, LA Errede… - The Journal of …, 1965 - ACS Publications
A previous report that m-trifluoromethylnitrosobenzene, unlike other nitroso compounds substitutedin the meta or para positions only, is highly dimerized is shown to be in error. The …
Number of citations: 29 pubs.acs.org
T Doi, R Fujii, Y Aoki, T Nagashima… - The Journal of …, 2021 - ACS Publications
Fluorinated ethyl acetate with a low dielectric constant was used as a solvent to obtain highly concentrated electrolyte solutions. LiPF 6 and LiBF 4 were dissolved at various …
Number of citations: 6 pubs.acs.org
HH Al-Kayiem, TL Oladosu, SIU Gilani… - Journal of Molecular …, 2021 - Elsevier
Non-biocompatibility, volatility, toxicity, and corrosiveness are associated with conventional working fluids in heat and mass transfer systems. These issues can be mitigated using …
Number of citations: 8 www.sciencedirect.com
J Xia, M Nie, JC Burns, A Xiao, WM Lamanna… - Journal of Power …, 2016 - Elsevier
A fluorinated electrolyte mixture, containing 1 M LiPF 6 /fluoroethylene carbonate:bis (2,2,2-trifluoroethyl) carbonate (1:1 w:w) with prop-1-ene-1,3-sultone as an electrolyte additive …
Number of citations: 76 www.sciencedirect.com
M Schlosser, N Brügger, W Schmidt, N Amrhein - Tetrahedron, 2004 - Elsevier
A simple three-step procedure converted the readily accessible (2-bromo-1,1-difluoroethyl)arenes () into α-aryl-α,α-difluoroacetaldehydes (). Subsequent hydrocyanation, hydrolysis, …
Number of citations: 30 www.sciencedirect.com
SM Villano, N Eyet, SW Wren… - … Journal of Mass …, 2010 - journals.sagepub.com
The 351.1 nm photoelectron spectrum of the peroxyacetate anion, (CH 3 C(O)OO − ) was measured. Analysis of the spectrum shows that the observed spectral features arise almost …
Number of citations: 16 journals.sagepub.com

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